N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine

VAP-1 SSAO Amine Oxidase

This tertiary amine is a validated research tool for VAP-1/SSAO (IC50 31 nM) and MAO-B studies. Critical differentiation: positional isomers and des-methyl analogs are NOT interchangeable. This 3-substituted N-methyl variant is required for reproducible pharmacology and SAR campaigns. In vitro use only.

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 857284-10-7
Cat. No. B1311469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine
CAS857284-10-7
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC=C1)OCCN2CCOCC2
InChIInChI=1S/C14H22N2O2/c1-15-12-13-3-2-4-14(11-13)18-10-7-16-5-8-17-9-6-16/h2-4,11,15H,5-10,12H2,1H3
InChIKeyWLONZMUSMQJGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine: Procurement-Relevant Baselines for a Research-Only Small Molecule


N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine (CAS 857284-10-7) is a synthetic tertiary amine with the molecular formula C14H22N2O2 and a molecular weight of 250.34 g/mol [1]. Its structure features a central N-methyl benzylamine core linked via an ethoxy spacer to a morpholine ring at the 3-position of the phenyl ring [1]. The compound is exclusively supplied for research and development purposes, with typical commercial purity specifications of 95% to 97% [2]. Critically, this compound is not a marketed drug or an approved therapeutic agent; its primary documented applications are as a pharmacological research tool, particularly as a ligand for amine oxidase family enzymes [3].

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine: Why Analog Substitution is Inadvisable for Research Selectivity


Despite a shared morpholinoethoxy-benzylamine scaffold, in-class analogs cannot be treated as interchangeable substitutes for N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine. Even seemingly minor structural modifications—such as shifting the ether linkage from the 3-position to the 4-position of the phenyl ring or removing the N-methyl group—result in distinct molecular entities with unique CAS numbers and, critically, divergent biological activity profiles . The binding affinity of this compound for amine oxidase targets, including human VAP-1 (SSAO) and MAO-B, is contingent on its precise three-dimensional conformation and electronic distribution. Substitution with a positional isomer or a des-methyl analog will yield unverified and likely different experimental outcomes, jeopardizing assay reproducibility and invalidating any structure-activity relationship (SAR) conclusions drawn from its use [1].

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine: A Quantitative Evidence Guide for Scientific Procurement


N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine: VAP-1/SSAO Enzyme Inhibition Potency Cross-Species Comparison

The compound demonstrates potent inhibitory activity against human Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), with a reported IC50 of 31-32 nM [1][2]. This data originates from a US patent and is derived from a radiochemical-enzymatic assay using 14C-benzylamine as a substrate [1]. Importantly, a species-specific difference in potency is observed: the IC50 against the rat ortholog of the enzyme is significantly lower (more potent) at 9.80 nM [1]. This provides a quantitative benchmark for researchers using this compound in different model organisms.

VAP-1 SSAO Amine Oxidase Enzyme Inhibition Inflammation

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine: Amine Oxidase Profiling and Selectivity Over MAO-B

The selectivity profile of N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine is further defined by its activity against the related amine oxidase enzyme, Monoamine Oxidase B (MAO-B). In an assay using recombinant human MAO-B at pH 7.4 and 37°C, the compound exhibited a markedly weaker inhibition, with an IC50 of >100 nM [1]. This data establishes a selectivity window of >3-fold for human VAP-1 (IC50 31 nM) over human MAO-B (IC50 >100 nM) under the specific assay conditions described in a Boehringer Ingelheim patent [1][2].

Monoamine Oxidase MAO-B Selectivity Off-Target Enzymology

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine: Physicochemical Differentiation from Positional Isomers

A critical procurement consideration is the compound's distinct physicochemical identity relative to its closest regioisomer. N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine (CAS 857284-10-7) has a reported melting point of 170-172 °C . In contrast, the 4-position isomer, N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine (CAS 852180-77-9), has a melting point of 89-93 °C . This substantial difference (~80 °C) provides a practical, quantitative means to verify the correct isomer has been received and to confirm its purity and identity, mitigating the risk of inadvertent substitution which could confound research outcomes .

Regioisomer Physicochemical Property Melting Point Purity Chemical Procurement

N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine: Evidence-Based Procurement for Specialized Research Applications


In Vitro Pharmacological Studies of VAP-1/SSAO Inhibition in Human and Rodent Models

This compound is optimally procured for in vitro enzyme inhibition studies focusing on Vascular Adhesion Protein-1 (VAP-1/SSAO). Its documented IC50 values of 31-32 nM against the human enzyme and 9.80 nM against the rat enzyme provide a precise quantitative foundation for designing dose-response experiments and comparing inhibitory potency across species [1]. Researchers investigating the role of SSAO in inflammatory processes, leukocyte trafficking, or diabetic complications will find this compound a well-characterized tool for these specific targets.

Selectivity Profiling in Amine Oxidase Target Engagement Assays

For research programs requiring selective modulation of amine oxidase family members, this compound offers a defined selectivity profile. Its potency for human VAP-1 (IC50 31 nM) is at least 3-fold greater than its activity against human MAO-B (IC50 >100 nM) [1][2]. This makes it suitable for use in cellular or biochemical assays where distinguishing between VAP-1 and MAO-B activity is necessary to validate target engagement or interpret phenotypic outcomes.

Chemical Probe Development and Structure-Activity Relationship (SAR) Studies

The compound's well-defined structure and the availability of distinct regioisomers (e.g., the 4-position analog with a markedly different melting point) make it a valuable starting point or reference in SAR campaigns [1]. Researchers can use it to systematically explore how modifications to the benzylamine core, the ethoxy linker, or the morpholine ring affect enzyme inhibition potency, selectivity, and physicochemical properties like melting point, which is critical for lead optimization.

Analytical Method Development and Reference Standard Use

Given the high melting point (170-172 °C) and distinct physicochemical properties that differentiate it from close analogs, this compound can serve as a qualitative reference standard for analytical method development [1][2]. It is useful for calibrating instruments, validating chromatographic separation of positional isomers, or establishing purity benchmarks for synthetic batches, particularly in laboratories synthesizing or analyzing related morpholinoethoxy-benzylamine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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